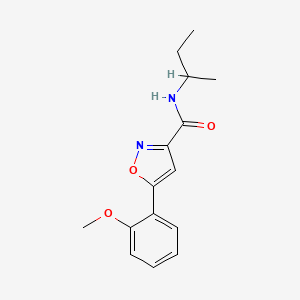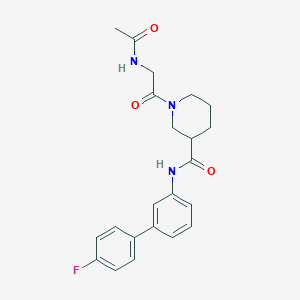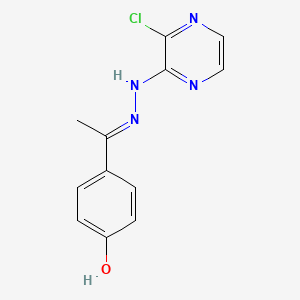
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively researched due to its potential in various scientific fields. It is commonly referred to as SNC80 and is a selective agonist of the delta-opioid receptor.
Mecanismo De Acción
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a selective agonist of the delta-opioid receptor. This receptor is primarily found in the peripheral nervous system and has been shown to play a role in pain modulation, mood regulation, and addiction. When N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids such as enkephalins and endorphins. These opioids then bind to opioid receptors in the brain and spinal cord, leading to pain relief and other physiological effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can relieve pain. It has also been shown to have antidepressant and anxiolytic effects, meaning it can improve mood and reduce anxiety. Additionally, it has been shown to have neuroprotective properties, meaning it can protect neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, meaning it can be used to study the physiological effects of delta-opioid receptor activation. It has also been extensively studied, meaning there is a large body of research on its effects and mechanisms of action. However, one limitation is that it is a synthetic compound, meaning it may not accurately represent the effects of endogenous opioids.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide. One area of research is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanisms of action and effects on the body.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 2-methoxyphenylacetic acid, which is then converted to 2-methoxyphenylacetonitrile. The nitrile group is then reduced to an amine group, which is further reacted with sec-butyl isocyanate and acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been extensively researched due to its potential in various scientific fields. It has been shown to have analgesic, antidepressant, and anxiolytic effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. Additionally, it has been shown to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-butan-2-yl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)12-9-14(20-17-12)11-7-5-6-8-13(11)19-3/h5-10H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLNORGULLGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butan-2-YL)-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6087269.png)
![3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B6087285.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)

![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6087353.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6087360.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)

![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B6087393.png)